molecular formula C18H22FN3O2 B7633919 N-[4-(4-fluorophenyl)oxan-4-yl]-2-propan-2-yl-1H-imidazole-5-carboxamide

N-[4-(4-fluorophenyl)oxan-4-yl]-2-propan-2-yl-1H-imidazole-5-carboxamide

Cat. No. B7633919
M. Wt: 331.4 g/mol
InChI Key: LIRFQEMZIUPRRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(4-fluorophenyl)oxan-4-yl]-2-propan-2-yl-1H-imidazole-5-carboxamide, also known as ABT-199 or Venetoclax, is a small molecule inhibitor that has shown promising results in the treatment of chronic lymphocytic leukemia (CLL) and other hematological malignancies.

Mechanism of Action

N-[4-(4-fluorophenyl)oxan-4-yl]-2-propan-2-yl-1H-imidazole-5-carboxamide selectively binds to the BH3-binding groove of BCL-2, thereby disrupting the interaction between BCL-2 and pro-apoptotic proteins such as BIM, which are required for the activation of the apoptotic pathway. This leads to the induction of apoptosis in cancer cells that are dependent on BCL-2 for survival.
Biochemical and Physiological Effects:
N-[4-(4-fluorophenyl)oxan-4-yl]-2-propan-2-yl-1H-imidazole-5-carboxamide has been shown to induce apoptosis in cancer cells that overexpress BCL-2, while sparing normal cells that do not depend on BCL-2 for survival. It has also been shown to inhibit tumor growth in animal models of CLL and other hematological malignancies. In clinical trials, N-[4-(4-fluorophenyl)oxan-4-yl]-2-propan-2-yl-1H-imidazole-5-carboxamide has demonstrated high response rates and durable remissions in patients with relapsed or refractory CLL, as well as in patients with other hematological malignancies such as acute myeloid leukemia (AML) and multiple myeloma.

Advantages and Limitations for Lab Experiments

N-[4-(4-fluorophenyl)oxan-4-yl]-2-propan-2-yl-1H-imidazole-5-carboxamide has several advantages for lab experiments, including its high selectivity for BCL-2 and its ability to induce apoptosis in cancer cells that are dependent on BCL-2 for survival. However, N-[4-(4-fluorophenyl)oxan-4-yl]-2-propan-2-yl-1H-imidazole-5-carboxamide also has some limitations, such as its potential toxicity to normal cells that express low levels of BCL-2, and the possibility of resistance development in cancer cells that downregulate BCL-2 expression or upregulate other anti-apoptotic proteins.

Future Directions

There are several future directions for N-[4-(4-fluorophenyl)oxan-4-yl]-2-propan-2-yl-1H-imidazole-5-carboxamide research, including the development of combination therapies that can enhance its efficacy and overcome resistance, the identification of biomarkers that can predict response to N-[4-(4-fluorophenyl)oxan-4-yl]-2-propan-2-yl-1H-imidazole-5-carboxamide, and the exploration of its potential in other cancer types beyond hematological malignancies. Additionally, there is ongoing research to optimize the dosing and scheduling of N-[4-(4-fluorophenyl)oxan-4-yl]-2-propan-2-yl-1H-imidazole-5-carboxamide to minimize toxicity and maximize its therapeutic potential.

Synthesis Methods

N-[4-(4-fluorophenyl)oxan-4-yl]-2-propan-2-yl-1H-imidazole-5-carboxamide is synthesized through a multi-step process that involves the reaction of 4-fluorobenzaldehyde with 2-isopropoxyethanol to form the intermediate 4-(4-fluorophenyl)oxan-4-ol. The oxan-4-ol is then reacted with 2-amino-2-methyl-1-propanol to form the imidazole ring, and the resulting compound is then reacted with 5-chloro-1H-pyrazolo[4,3-b]pyridine to form N-[4-(4-fluorophenyl)oxan-4-yl]-2-propan-2-yl-1H-imidazole-5-carboxamide.

Scientific Research Applications

N-[4-(4-fluorophenyl)oxan-4-yl]-2-propan-2-yl-1H-imidazole-5-carboxamide has been extensively studied in preclinical and clinical trials for the treatment of CLL and other hematological malignancies. It has been shown to selectively target and inhibit the anti-apoptotic protein B-cell lymphoma 2 (BCL-2), which is overexpressed in many cancer cells and plays a key role in promoting cancer cell survival. N-[4-(4-fluorophenyl)oxan-4-yl]-2-propan-2-yl-1H-imidazole-5-carboxamide has also been shown to be effective in combination with other chemotherapy agents, such as rituximab and idelalisib.

properties

IUPAC Name

N-[4-(4-fluorophenyl)oxan-4-yl]-2-propan-2-yl-1H-imidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN3O2/c1-12(2)16-20-11-15(21-16)17(23)22-18(7-9-24-10-8-18)13-3-5-14(19)6-4-13/h3-6,11-12H,7-10H2,1-2H3,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIRFQEMZIUPRRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=C(N1)C(=O)NC2(CCOCC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(4-fluorophenyl)oxan-4-yl]-2-propan-2-yl-1H-imidazole-5-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.